molecular formula C15H9BrF3N3O B4318496 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE

3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE

Cat. No.: B4318496
M. Wt: 384.15 g/mol
InChI Key: WQNHMMLYQUYVNF-UHFFFAOYSA-N
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Description

3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 1-bromo-3-trifluoromethylbenzene, which undergoes a palladium-catalyzed aminocarbonylation reaction with formamide to form the intermediate 3-(trifluoromethyl)benzamide . This intermediate is then further reacted with 2-(trifluoromethyl)-1H-benzimidazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and benzimidazole moiety are known to enhance the compound’s binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE is unique due to its combination of a bromine atom, trifluoromethyl group, and benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3N3O/c16-9-4-1-3-8(7-9)13(23)20-10-5-2-6-11-12(10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHMMLYQUYVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE
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3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE
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3-BROMO-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-7-YL]BENZAMIDE

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